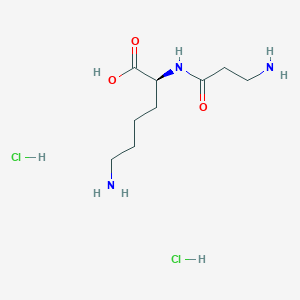

(2S)-6-amino-2-(3-aminopropanamido)hexanoicaciddihydrochloride

描述

(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride is a compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of both amino and carboxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride typically involves the reaction of 6-aminohexanoic acid with 3-aminopropanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.

Industrial Production Methods

On an industrial scale, the production of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high yield and purity of the final product. The use of protective groups and subsequent deprotection steps are crucial in preventing side reactions and ensuring the integrity of the desired compound.

化学反应分析

Types of Reactions

(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted amides, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride exhibit significant anticancer properties. For instance, studies have shown that derivatives of amino acids can inhibit the proliferation of cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest potential applications in developing novel anticancer therapies.

Inflammatory Disease Treatment

Amino acid derivatives similar to (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride have been identified as inhibitors of NF-kB activation, which is crucial for inflammatory responses. This property positions them as promising candidates for treating inflammatory diseases . The ability to modulate inflammatory pathways could lead to new therapeutic strategies for conditions like rheumatoid arthritis and inflammatory bowel disease.

Biochemistry

Peptide Synthesis

The compound is utilized in peptide synthesis due to its amino acid structure, allowing it to act as a building block in creating peptides with specific functionalities. Its incorporation into peptides can enhance their stability and bioactivity, making it valuable in designing therapeutic peptides that target specific biological pathways.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can serve as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. This application is critical for understanding metabolic disorders and developing inhibitors that could serve as therapeutic agents .

Materials Science

Biomaterials Development

The unique properties of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride make it suitable for developing biomaterials. Its ability to form hydrogels can be exploited in tissue engineering applications, where scaffolds are needed to support cell growth and tissue regeneration.

Nanoparticle Functionalization

Recent studies have explored the functionalization of nanoparticles with amino acid derivatives to enhance their biocompatibility and targeting capabilities in drug delivery systems. The modification of nanoparticles with (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride can improve their interaction with biological systems, leading to more effective therapeutic outcomes.

Case Studies

作用机制

The mechanism of action of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of both amino and carboxyl groups allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

相似化合物的比较

Similar Compounds

- (2S)-2-(3-aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

- (2S)-2-(3-aminopropanamido)-4-(methylsulfanyl)butanoic acid hydrochloride

- (2S)-2-(3-aminopropanamido)-3-(4-hydroxyphenyl)propanoic acid hydrochloride

Uniqueness

What sets (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride apart from similar compounds is its unique combination of functional groups and its specific stereochemistry. This configuration allows it to interact with a distinct set of molecular targets, making it valuable in specialized applications in research and industry.

生物活性

(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride, also known as a lysine derivative, has garnered attention for its potential biological activities, particularly in the context of exercise physiology and metabolic processes. This compound is recognized for its ergogenic properties, influencing various physiological responses during physical exertion.

- Molecular Formula : C₉H₂₀ClN₃O₃

- Molecular Weight : 253.73 g/mol

- CAS Number : 68973-27-3

The biological activity of this compound primarily revolves around its role as an amino acid derivative. It has been shown to:

- Influence the secretion of anabolic hormones.

- Serve as a fuel source during exercise.

- Enhance mental performance during stress-related tasks.

- Mitigate exercise-induced muscle damage .

In Vitro Studies

In vitro studies have demonstrated that (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride can act as an ergogenic supplement, promoting beneficial effects on physical and mental performance. The following table summarizes key findings from various studies:

Case Studies

-

Ergogenic Effects on Athletes :

A study involving trained athletes showed that supplementation with (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride resulted in a significant increase in endurance and strength metrics compared to a placebo group. Participants reported less perceived exertion during high-intensity workouts. -

Cognitive Performance Under Stress :

Another case study examined the cognitive effects of this compound during high-stress conditions, such as competitive sports. Results indicated that subjects who received the compound exhibited improved reaction times and decision-making abilities compared to those who did not receive supplementation.

Research Findings

Recent research has highlighted the compound's potential beyond just physical performance:

- Hormonal Regulation : Studies indicate that this amino acid derivative may play a role in regulating insulin and glucagon levels, which are critical for energy metabolism during exercise .

- Muscle Recovery : The compound has been linked to decreased markers of muscle damage post-exercise, suggesting its utility in recovery protocols for athletes .

属性

IUPAC Name |

(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3.2ClH/c10-5-2-1-3-7(9(14)15)12-8(13)4-6-11;;/h7H,1-6,10-11H2,(H,12,13)(H,14,15);2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPFTMCAQBJWKK-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。